2',3',5'-Tri-O-acetyl-2-thiouridine chemical properties
2',3',5'-Tri-O-acetyl-2-thiouridine chemical properties
2',3',5'-Tri-O-acetyl-2-thiouridine: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the chemical properties, synthesis, and biological relevance of 2',3',5'-Tri-O-acetyl-2-thiouridine. It is intended to serve as a detailed resource for professionals in chemical research and drug development. The information compiled herein includes key physicochemical data, detailed experimental protocols, and an exploration of its mechanism of action as a potential therapeutic agent.
Core Chemical Properties
2',3',5'-Tri-O-acetyl-2-thiouridine is a synthetically modified pyrimidine (B1678525) nucleoside. The addition of three acetyl groups to the ribose moiety significantly increases its lipophilicity compared to its parent compound, 2-thiouridine (B16713). This modification is crucial for its function as a prodrug, enhancing its ability to cross cellular membranes.
Physicochemical Data
The quantitative properties of 2',3',5'-Tri-O-acetyl-2-thiouridine are summarized in the table below. Data for the closely related compound, 2',3',5'-Tri-O-acetyluridine, is included for comparison where direct data is unavailable.
| Property | Value | Reference/Note |
| IUPAC Name | [(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]methyl acetate | Standard nomenclature |
| CAS Number | 28542-31-6 | [1][2] |
| Molecular Formula | C₁₅H₁₈N₂O₈S | Derived from structure |
| Molecular Weight | 386.38 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from related compounds[3][4] |
| Solubility | Soluble in DMSO, DMF, Chloroform, Methanol, Dichloromethane, Ethyl Acetate. | Inferred from the high solubility of 2',3',5'-Tri-O-acetyluridine in these organic solvents[4][5][6][7]. Acetylation enhances lipid solubility[4][7][8]. |
| Storage Conditions | -20°C | [1] |
| Stability | Stable for ≥ 4 years at -20°C. | Inferred from its non-thiolated analog, 2',3',5'-Tri-O-acetyluridine[4][8]. |
Experimental Protocols
The synthesis and analysis of 2',3',5'-Tri-O-acetyl-2-thiouridine can be achieved through several established chemical procedures.
Synthesis Methodologies
Two primary synthetic routes are commonly employed:
Route A: Thionation of a Uridine Precursor This approach begins with the readily available 2',3',5'-Tri-O-acetyluridine.
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Starting Material: 2',3',5'-Tri-O-acetyluridine.
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Reaction: The 4-oxo group of the uracil (B121893) ring is converted to a 4-thio group using a thionating agent. Lawesson's reagent is effective for this transformation[9].
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Purification: The product is purified from the reaction mixture using standard techniques such as flash column chromatography on silica (B1680970) gel.
Route B: Glycosylation and Acetylation This method builds the molecule by coupling the base to the sugar moiety.
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Base Preparation: 2-Thiouracil (B1096) is silylated to increase its reactivity and solubility in organic solvents.
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Glycosylation: The silylated 2-thiouracil is coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, following the Vorbrüggen procedure[10][11].
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Deprotection: The benzoyl protecting groups are removed from the ribose hydroxyls, typically using a solution of ammonia (B1221849) in methanol[10].
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Acetylation: The free hydroxyl groups on the resulting 2-thiouridine are then acetylated using an agent like acetic anhydride (B1165640) or N-acetyl imidazole (B134444) to yield the final product[12].
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Purification: Flash chromatography is used to isolate the pure 2',3',5'-Tri-O-acetyl-2-thiouridine[10][13].
Analytical and Purification Protocols
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Thin-Layer Chromatography (TLC): TLC on silica gel plates (Merck 60F-254) is utilized for monitoring reaction progress and for preliminary purity assessment[10][13].
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Flash Column Chromatography: This is the standard method for purifying the final compound and intermediates. A silica gel 60 (230–400 mesh) stationary phase is typically used with a solvent system such as chloroform:methanol[10][13].
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High-Performance Liquid Chromatography (HPLC): HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for assessing the purity and stability of the compound[14].
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Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) can be used to confirm the molecular weight of the synthesized product[10][13][15].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Based on related compounds, characteristic ¹H NMR signals are expected for the acetyl protons around δ 2.0-2.2 ppm and for the anomeric proton of the ribose ring around δ 6.0-6.5 ppm[10][16].
Biological Activity and Mechanism of Action
2',3',5'-Tri-O-acetyl-2-thiouridine is classified as a nucleoside analog with potential antitumor activity, particularly against indolent lymphoid malignancies[17][18]. Its mode of action is believed to involve the inhibition of DNA synthesis and the induction of apoptosis[17][18].
Prodrug Activation and Cellular Effect
The triacetylated form of 2-thiouridine functions as a prodrug. Its increased lipophilicity allows for efficient transport across the cell membrane. Once inside the cell, it is believed to be hydrolyzed by intracellular esterases, releasing the active metabolite, 2-thiouridine. This active form can then be phosphorylated by cellular kinases to its triphosphate derivative, which interferes with nucleic acid metabolism.
The parent compound, 2-thiouridine, is a naturally occurring modified nucleoside found in the wobble position of some transfer RNAs (tRNAs), where it plays a role in the fidelity of codon-anticodon interactions[10][19]. The introduction of its analog as a drug is designed to exploit the cellular machinery involved in nucleic acid synthesis, leading to cytotoxic effects in rapidly dividing cells, such as those found in lymphoid malignancies.
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- 19. 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

